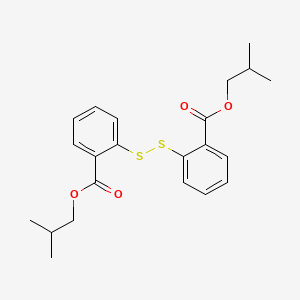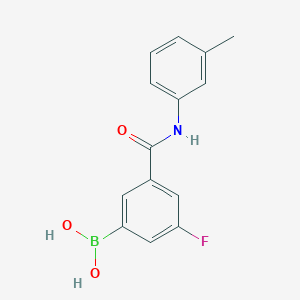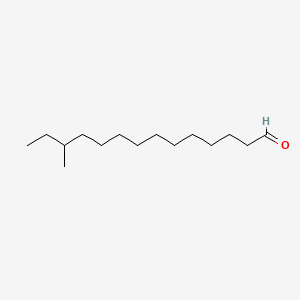
12-Methyltetradecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Methyltetradecanal is a branched-chain aldehyde with the molecular formula C15H30O It is a derivative of tetradecanal, where a methyl group is attached to the 12th carbon atom in the chain
準備方法
Synthetic Routes and Reaction Conditions: 12-Methyltetradecanal can be synthesized through several methods. One common approach involves the Grignard coupling reaction. The starting material, ω-bromo-α-alkanol, is reacted with isobutyl or anteisoamylmagnesium bromide, followed by oxidation with sodium hypochlorite (NaOCl) to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions: 12-Methyltetradecanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to 12-methyltetradecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 12-methyltetradecanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can also undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Major Products Formed:
Oxidation: 12-Methyltetradecanoic acid
Reduction: 12-Methyltetradecanol
Substitution: Various substituted derivatives depending on the nucleophile
科学的研究の応用
12-Methyltetradecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have shown its potential role in biological systems, particularly in the study of lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor properties.
作用機序
The mechanism of action of 12-Methyltetradecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then participate in various biochemical reactions. Its branched structure may also influence its interaction with enzymes and receptors, affecting its biological activity.
類似化合物との比較
13-Methyltetradecanal: Another branched-chain aldehyde with a similar structure but with the methyl group attached to the 13th carbon atom.
12-Methyltridecanal: A shorter-chain analog with the methyl group on the 12th carbon of a 13-carbon chain.
Uniqueness: 12-Methyltetradecanal is unique due to its specific branching and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in fragrance and flavor industries, as well as in scientific research.
特性
CAS番号 |
75853-50-8 |
|---|---|
分子式 |
C15H30O |
分子量 |
226.40 g/mol |
IUPAC名 |
12-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |
InChIキー |
LOSARDBKYQAFPN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



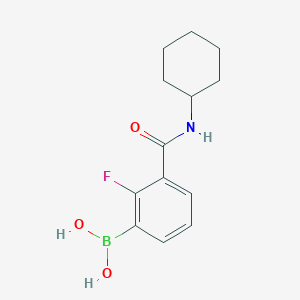
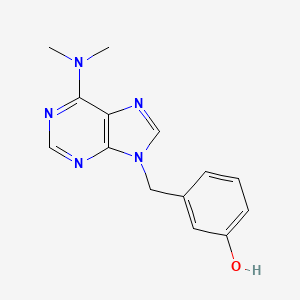
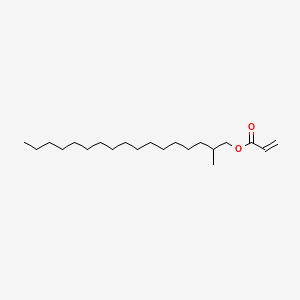
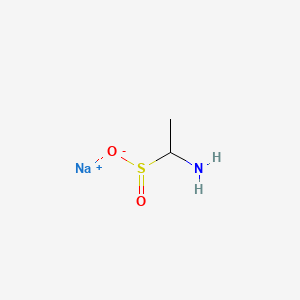
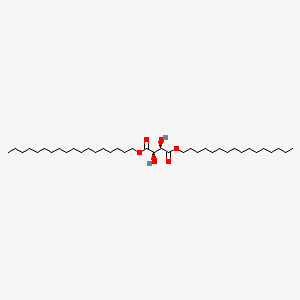

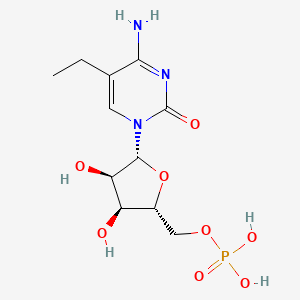
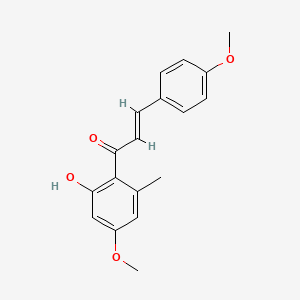
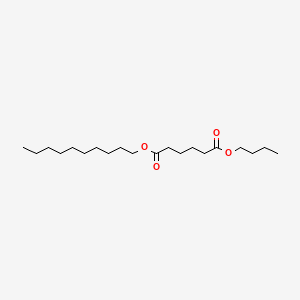

![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
